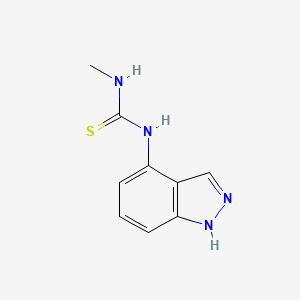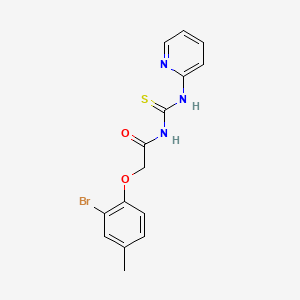
2-(2-bromo-4-methylphenoxy)-N-(pyridin-2-ylcarbamothioyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-bromo-4-methylphenoxy)-N-(pyridin-2-ylcarbamothioyl)acetamide is an organic compound that features a brominated phenoxy group, a pyridinylcarbamothioyl group, and an acetamide moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-bromo-4-methylphenoxy)-N-(pyridin-2-ylcarbamothioyl)acetamide typically involves multiple steps:
Bromination: The starting material, 4-methylphenol, undergoes bromination using bromine in the presence of a catalyst such as iron(III) bromide to yield 2-bromo-4-methylphenol.
Etherification: The brominated phenol is then reacted with chloroacetic acid in the presence of a base like potassium carbonate to form 2-(2-bromo-4-methylphenoxy)acetic acid.
Amidation: The carboxylic acid group is converted to an amide by reacting with pyridin-2-ylcarbamothioyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as crystallization and chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the phenoxy ring, leading to the formation of a carboxylic acid derivative.
Reduction: Reduction of the bromine atom can yield a hydrogenated phenoxy derivative.
Substitution: The bromine atom can be substituted with various nucleophiles such as amines, thiols, or alkoxides to form different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution reactions.
Major Products
Oxidation: 2-(2-carboxy-4-methylphenoxy)-N-(pyridin-2-ylcarbamothioyl)acetamide.
Reduction: 2-(2-hydroxy-4-methylphenoxy)-N-(pyridin-2-ylcarbamothioyl)acetamide.
Substitution: Various substituted phenoxy derivatives depending on the nucleophile used.
科学研究应用
Chemistry
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes due to its structural features.
Antimicrobial Activity: Studied for its potential antimicrobial properties.
Medicine
Drug Development: Explored as a lead compound in the development of new pharmaceuticals, particularly for its potential anti-inflammatory and anticancer activities.
Industry
Material Science:
作用机制
The mechanism of action of 2-(2-bromo-4-methylphenoxy)-N-(pyridin-2-ylcarbamothioyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The brominated phenoxy group and the pyridinylcarbamothioyl moiety are key functional groups that enable binding to specific sites on target molecules, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific application and target.
相似化合物的比较
Similar Compounds
2-(2-chloro-4-methylphenoxy)-N-(pyridin-2-ylcarbamothioyl)acetamide: Similar structure but with a chlorine atom instead of bromine.
2-(2-bromo-4-methylphenoxy)-N-(pyridin-2-ylcarbamoyl)acetamide: Similar structure but with a carbamoyl group instead of carbamothioyl.
Uniqueness
2-(2-bromo-4-methylphenoxy)-N-(pyridin-2-ylcarbamothioyl)acetamide is unique due to the presence of both a brominated phenoxy group and a pyridinylcarbamothioyl moiety. This combination of functional groups provides distinct chemical reactivity and potential biological activity compared to similar compounds.
属性
IUPAC Name |
2-(2-bromo-4-methylphenoxy)-N-(pyridin-2-ylcarbamothioyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrN3O2S/c1-10-5-6-12(11(16)8-10)21-9-14(20)19-15(22)18-13-4-2-3-7-17-13/h2-8H,9H2,1H3,(H2,17,18,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPVZRGVYCFMKKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(=O)NC(=S)NC2=CC=CC=N2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
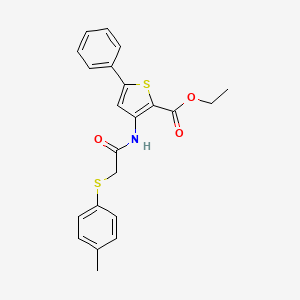
![N-(3-methoxyphenyl)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.0^{2,6}]dodecane-8-carboxamide](/img/structure/B2428544.png)
![N-[11-(methylsulfanyl)-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl]-5-nitrofuran-2-carboxamide](/img/structure/B2428545.png)
![1-(3-(Allyloxy)phenyl)-7-methyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2428547.png)
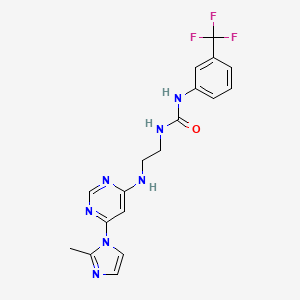
![2-[5-amino-3-(methylsulfanyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-pyrazol-1-yl]-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2428550.png)
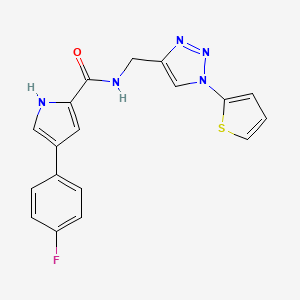
![2,3a,6a-Trimethyl-octahydropyrrolo[3,4-c]pyrrole dihydrochloride](/img/structure/B2428553.png)
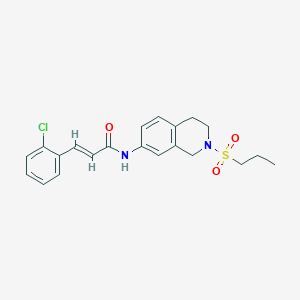
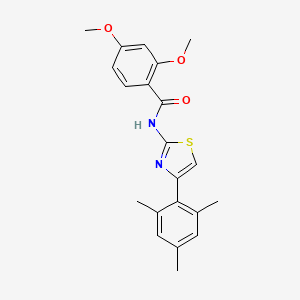
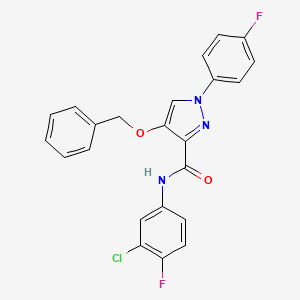
![1-(1-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)pyrrolidin-3-ol](/img/structure/B2428559.png)
![9-(3-chloro-4-methylphenyl)-3-[(2,5-dimethylphenyl)methyl]-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2428563.png)
